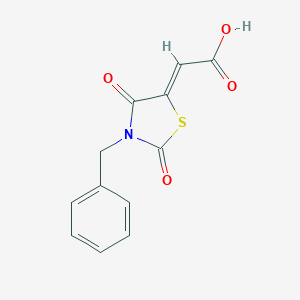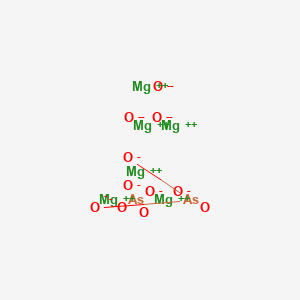
hexamagnesium;oxygen(2-);diarsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hexamagnesium;oxygen(2-);diarsorate is a chemical compound that combines arsenic acid with magnesium in a 1:6 ratio This compound is part of the broader category of arsenates, which are salts or esters of arsenic acid Arsenic acid itself is a weak acid and is known for its various oxidation states and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: hexamagnesium;oxygen(2-);diarsorate can be synthesized through the neutralization of arsenic acid with magnesium hydroxide or magnesium carbonate. The reactions can be summarized as follows:
Reaction with Magnesium Carbonate: [ 3 \text{MgCO}_3 + 2 \text{H}_3\text{AsO}_4 \rightarrow \text{Mg}_3(\text{AsO}_4)_2 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Reaction with Magnesium Hydroxide: [ 3 \text{Mg(OH)}_2 + 2 \text{H}_3\text{AsO}_4 \rightarrow \text{Mg}_3(\text{AsO}_4)_2 + 6 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of arsenic acid, magnesium salt (1:6) typically involves large-scale neutralization reactions under controlled conditions to ensure purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: hexamagnesium;oxygen(2-);diarsorate undergoes various chemical reactions, including:
Oxidation and Reduction: Arsenic in the compound can undergo oxidation and reduction reactions, changing its oxidation state.
Substitution Reactions: The arsenate ion can participate in substitution reactions with other ions or molecules.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, arsenic can be oxidized to higher oxidation states.
Reduction: Reducing agents can reduce arsenic to lower oxidation states.
Substitution: Reactions with other metal ions or compounds can lead to the formation of different arsenates.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenates.
Reduction Products: Lower oxidation state arsenates or elemental arsenic.
Substitution Products: Various metal arsenates depending on the reacting species.
Scientific Research Applications
hexamagnesium;oxygen(2-);diarsorate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving arsenic compounds.
Biology: Studied for its effects on biological systems, particularly in understanding arsenic toxicity and detoxification mechanisms.
Medicine: Investigated for potential therapeutic uses, especially in the treatment of certain types of cancer.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of arsenic acid, magnesium salt (1:6) involves its interaction with molecular targets and pathways in biological systems. Arsenic compounds are known to interfere with cellular processes by binding to thiol groups in proteins, disrupting enzyme function, and inducing oxidative stress. The specific pathways and targets can vary depending on the context of its use and the biological system involved.
Comparison with Similar Compounds
Arsenic Trioxide: A well-known arsenic compound used in medicine, particularly for treating acute promyelocytic leukemia.
Arsenic Pentoxide: Another arsenic compound with different oxidation states and reactivity.
Magnesium Arsenate: Similar in composition but with different stoichiometry and properties.
Uniqueness: hexamagnesium;oxygen(2-);diarsorate is unique due to its specific ratio of arsenic to magnesium, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other arsenates may not be as effective.
Properties
CAS No. |
12255-72-0 |
|---|---|
Molecular Formula |
As2Mg6O11 |
Molecular Weight |
471.67 g/mol |
IUPAC Name |
hexamagnesium;oxygen(2-);diarsorate |
InChI |
InChI=1S/2AsH3O4.6Mg.3O/c2*2-1(3,4)5;;;;;;;;;/h2*(H3,2,3,4,5);;;;;;;;;/q;;6*+2;3*-2/p-6 |
InChI Key |
KKMQIDWLMFMTQZ-UHFFFAOYSA-H |
SMILES |
[O-2].[O-2].[O-2].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Key on ui other cas no. |
12313-64-3 |
Synonyms |
magnesium arsenate (1:6) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


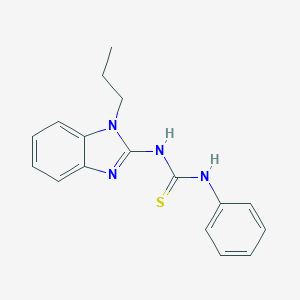
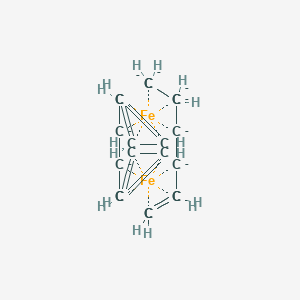
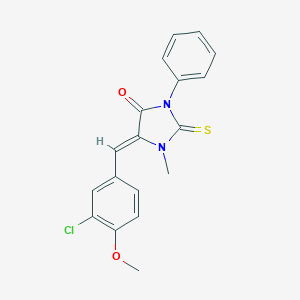
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
